molecular formula C10H7F3N2O B8323865 3-Trifluoromethyl-4-phenyl-5-aminoisoxazole

3-Trifluoromethyl-4-phenyl-5-aminoisoxazole

Cat. No. B8323865
M. Wt: 228.17 g/mol
InChI Key: ZKDICZCQPILSOB-UHFFFAOYSA-N
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Patent
US04797492

Procedure details

Methanol (53 ml) and 96% hydroxylamine hydrochloride (2.82 g, 0.0390 mole, 1.3 eq.) were added to -(trifluoroacetyl)phenylacetonitrile (6.96 g, 0.0300 mole) and the mixture was heated under reflux for 68 hours. After methanol was distilled off under reduced pressure and the resulting residue was neutralized with a 8% solution of sodium bicarbonate, the solution was extracted with methylene chloride. After being dried with anhydrous sodium sulfate, it was concentrated and purified by column chromatography on silica gel to give the title compound (5.62 g, 82.1%). The product was recrystallized from benzene-cyclohexane to recover the title compound (4.80 g, 70.1%) as pale yellow needles, m.p. 89°-91° C.
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
6.96 g
Type
reactant
Reaction Step One
Quantity
53 mL
Type
solvent
Reaction Step One
Yield
82.1%

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][OH:3].[F:4][C:5]([F:18])([F:17])[C:6]([CH:8]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[C:9]#[N:10])=O>CO>[F:4][C:5]([F:18])([F:17])[C:6]1[C:8]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[C:9]([NH2:10])[O:3][N:2]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2.82 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
6.96 g
Type
reactant
Smiles
FC(C(=O)C(C#N)C1=CC=CC=C1)(F)F
Name
Quantity
53 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 68 hours
Duration
68 h
DISTILLATION
Type
DISTILLATION
Details
After methanol was distilled off under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After being dried with anhydrous sodium sulfate, it
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
FC(C1=NOC(=C1C1=CC=CC=C1)N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.62 g
YIELD: PERCENTYIELD 82.1%
YIELD: CALCULATEDPERCENTYIELD 82.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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